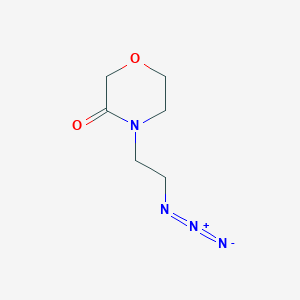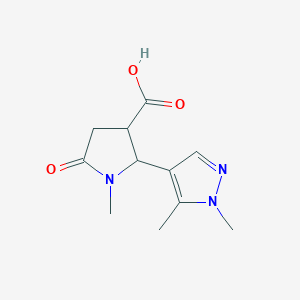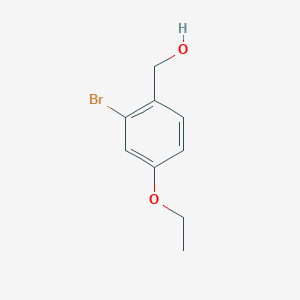
(2-Bromo-4-ethoxyphenyl)methanol
Vue d'ensemble
Description
(2-Bromo-4-ethoxyphenyl)methanol: is an organic compound that belongs to the class of aromatic alcohols It features a bromine atom at the second position and an ethoxy group at the fourth position on a phenyl ring, with a methanol group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Bromo-4-ethoxyphenyl)methanol typically begins with commercially available starting materials such as 2-bromo-4-ethoxybenzaldehyde.
Reduction Reaction: The aldehyde group in 2-bromo-4-ethoxybenzaldehyde is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Bromo-4-ethoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent and reaction conditions used.
Substitution: The bromine atom in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 2-Bromo-4-ethoxybenzaldehyde or 2-Bromo-4-ethoxybenzoic acid.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted phenylmethanol derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (2-Bromo-4-ethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine:
Pharmaceutical Research: The compound’s structure makes it a potential candidate for drug development. It can be used as a building block for designing molecules with therapeutic properties.
Biological Studies: Researchers may use this compound to study the effects of brominated and ethoxy-substituted phenyl compounds on biological systems.
Industry:
Material Science: The compound can be utilized in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-ethoxyphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions. The ethoxy group can influence the compound’s lipophilicity and overall reactivity.
Comparaison Avec Des Composés Similaires
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound has a similar structure but with a ketone group instead of a hydroxyl group.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol: This compound is closely related, differing only in the position of the bromine and chlorine atoms.
Uniqueness:
Functional Groups: The presence of both a bromine atom and an ethoxy group on the phenyl ring, along with a hydroxyl group, makes (2-Bromo-4-ethoxyphenyl)methanol unique
Reactivity: The specific arrangement of substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.
Propriétés
IUPAC Name |
(2-bromo-4-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFXZFLVCRNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


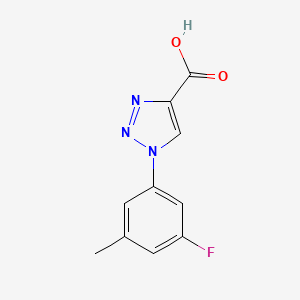
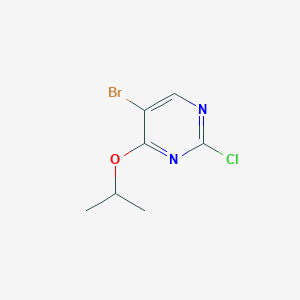
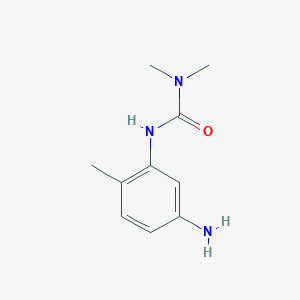
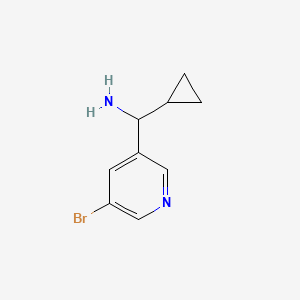
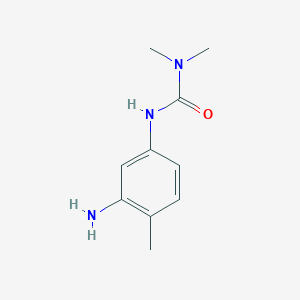
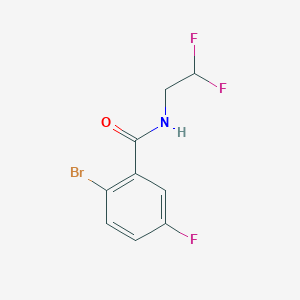
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)
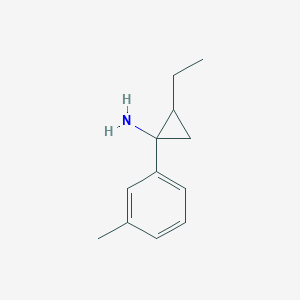
![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)
